![molecular formula C14H14FN5O B1438861 1-(2-aminoethyl)-5-(3-fluorobenzyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one CAS No. 1105196-92-6](/img/structure/B1438861.png)
1-(2-aminoethyl)-5-(3-fluorobenzyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one
Übersicht
Beschreibung
This compound, also known by its CAS Number 1105196-86-8 , is a chemical substance with the molecular formula C14H14FN5O . It has a molecular weight of 287.3 .
Molecular Structure Analysis
The InChI code for this compound is 1S/C14H14FN5O/c15-11-3-1-10(2-4-11)8-19-9-17-13-12(14(19)21)7-18-20(13)6-5-16/h1-4,7,9H,5-6,8,16H2 . This code represents the compound’s molecular structure and can be used to generate a 2D or 3D model of the molecule.Physical And Chemical Properties Analysis
This compound is a solid . Its predicted boiling point is 504.8±60.0 °C , and its predicted density is 1.43±0.1 g/cm3 . The predicted pKa is 8.57±0.10 .Wissenschaftliche Forschungsanwendungen
Synthesis and Biological Activity
Heterocyclic Derivatives Synthesis : The synthesis of novel dihydropyrazolo[1,5-c]pyrimidin-7(3H)-one/-thione derivatives demonstrates the diverse biological activities of pyrimidine derivatives, including antiviral, antibacterial, antitumor, and anti-inflammatory effects. These compounds are part of many drugs used for treating hypothyroidism, hypertension, cancer chemotherapy, and HIV infection, highlighting their significant physiological activity, especially cardiovascular benefits (Önal, Ceran, & Şahin, 2008).
Anticancer Applications : Pyrazolo[3,4-d]pyrimidin-4-one derivatives have been studied for their anticancer activity, with some compounds showing potent inhibitory activity against human breast adenocarcinoma cell lines. This underscores the potential therapeutic applications of these derivatives in cancer treatment (Abdellatif, Abdelall, Abdelgawad, Ahmed, & Bakr, 2014).
Anti-inflammatory and Antimicrobial Properties : Novel pyrazolopyrimidines derivatives have been synthesized and evaluated for their anticancer and anti-5-lipoxygenase agents, illustrating the versatility of these compounds in addressing various health conditions, including inflammation and microbial infections (Rahmouni, Souiei, Belkacem, Romdhane, Bouajila, & Ben Jannet, 2016).
Potential Therapeutic Applications
Phosphodiesterase Inhibitors : Pyrazolo[3,4-d]pyrimidine derivatives have been identified as potent and selective inhibitors of phosphodiesterase 9 (PDE9), with implications for the treatment of neurological diseases such as Alzheimer's disease. This highlights their potential utility in modulating intracellular signaling pathways (Wunder, Tersteegen, Rebmann, Erb, Fahrig, & Hendrix, 2005).
Antimycobacterial Activity : The design and synthesis of pyrazolo[1,5-a]pyrimidin-7-amines have been reported for their potent inhibitory action against Mycobacterium tuberculosis, offering a promising avenue for developing new treatments for tuberculosis (Sutherland, Choi, Lu, Giddens, Tong, Franzblau, Cooper, Palmer, & Denny, 2022).
Anticonvulsant and Antidepressant Activities : Pyrido[2,3-d]pyrimidine derivatives have been investigated for their anticonvulsant and antidepressant activities, presenting a new class of compounds for potential psychiatric and neurological disorder treatments (Zhang, Wang, Wen, Li, & Quan, 2016).
Eigenschaften
IUPAC Name |
1-(2-aminoethyl)-5-[(3-fluorophenyl)methyl]pyrazolo[3,4-d]pyrimidin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14FN5O/c15-11-3-1-2-10(6-11)8-19-9-17-13-12(14(19)21)7-18-20(13)5-4-16/h1-3,6-7,9H,4-5,8,16H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COZRTPUSROLJNW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)CN2C=NC3=C(C2=O)C=NN3CCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14FN5O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-(3-hydroxypropyl)-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-3-one](/img/structure/B1438778.png)
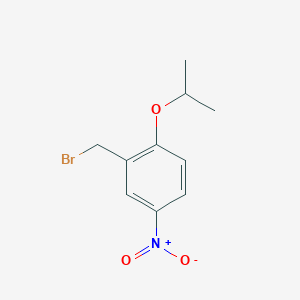
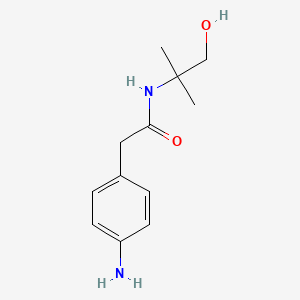
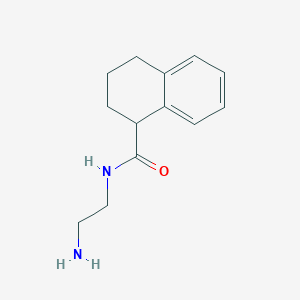
![2-[3-(3-Fluorophenyl)-1,2,4-oxadiazol-5-yl]piperidine](/img/structure/B1438784.png)
![(2-{[(Furan-2-ylmethyl)(methyl)amino]methyl}phenyl)methanamine](/img/structure/B1438786.png)
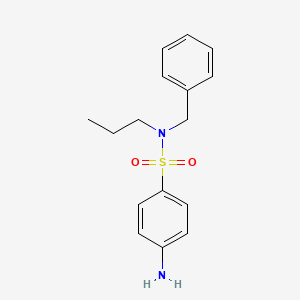
![[5-Fluoro-2-(oxan-2-ylmethoxy)phenyl]boronic acid](/img/structure/B1438789.png)
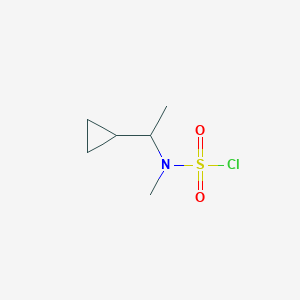
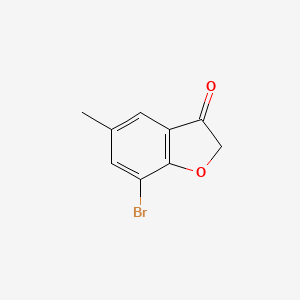
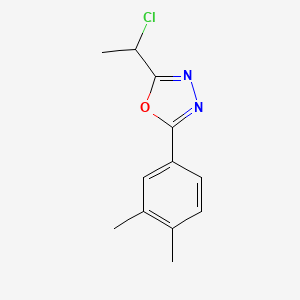
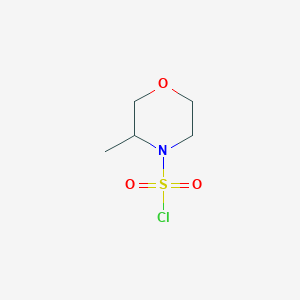

![1-[Ethyl(2-methylphenyl)amino]-3-phenylpropan-2-one](/img/structure/B1438800.png)
